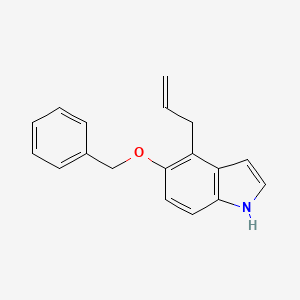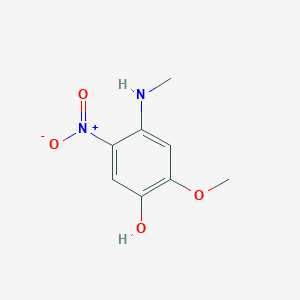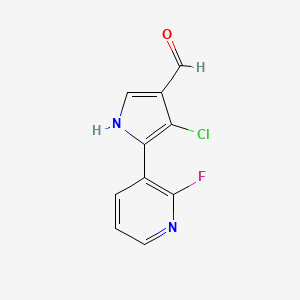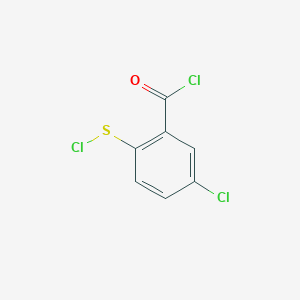![molecular formula C10H14ClNS B8576852 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine](/img/structure/B8576852.png)
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-chlorothiophene moiety via an ethyl linker
Preparation Methods
The synthesis of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorothiophene with ethyl bromide to form 2-(2-chlorothiophen-3-yl)ethyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorothiophene moiety to a thiophene ring, removing the chlorine atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific electronic or optical properties, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione, which have different functional groups attached to the pyrrolidine ring.
Thiophene derivatives: Compounds like 2-chlorothiophene and 3-chlorothiophene, which differ in the position of the chlorine atom on the thiophene ring. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C10H14ClNS |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine |
InChI |
InChI=1S/C10H14ClNS/c11-10-9(4-8-13-10)3-7-12-5-1-2-6-12/h4,8H,1-3,5-7H2 |
InChI Key |
RQMNOWUXNOAMKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC2=C(SC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[4-(trifluoromethyl)phenoxy]acetate](/img/structure/B8576775.png)
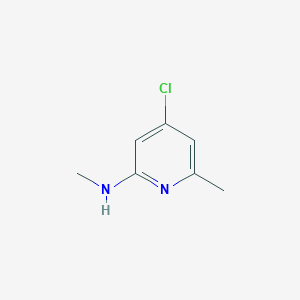
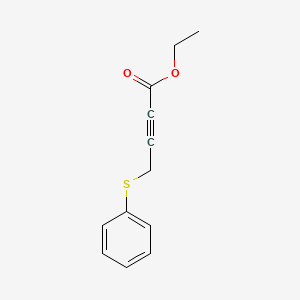
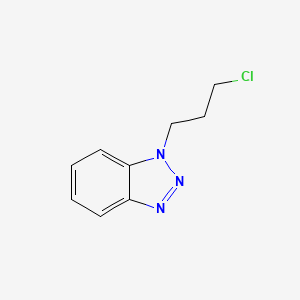
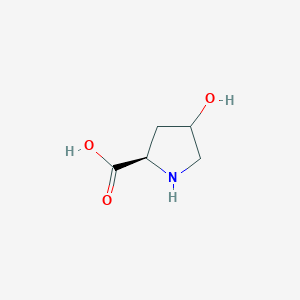

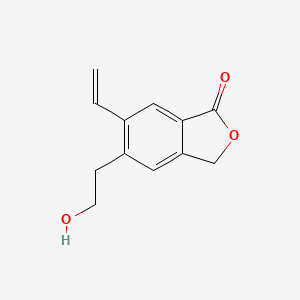
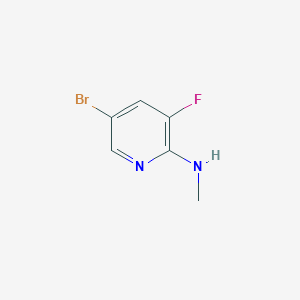
![2-[(Naphthalen-1-yl)oxy]-5-nitropyridine](/img/structure/B8576836.png)

